molecular formula C19H41AsO3 B14700824 Nonadecylarsonic acid CAS No. 18855-17-9

Nonadecylarsonic acid

Cat. No.: B14700824
CAS No.: 18855-17-9
M. Wt: 392.4 g/mol
InChI Key: HTEPAVWFMWUKLC-UHFFFAOYSA-N
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Description

Nonadecanoic acid (C₁₉H₃₈O₂), a 19-carbon saturated fatty acid, is a straight-chain carboxylic acid with a molecular weight of 298.50 g/mol . It is structurally characterized by a long hydrophobic alkyl chain and a terminal carboxyl group, making it amphiphilic. This compound is primarily used in research laboratories for synthesizing surfactants, lubricants, and lipid-based biomaterials .

Properties

CAS No.

18855-17-9

Molecular Formula

C19H41AsO3

Molecular Weight

392.4 g/mol

IUPAC Name

nonadecylarsonic acid

InChI

InChI=1S/C19H41AsO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21,22)23/h2-19H2,1H3,(H2,21,22,23)

InChI Key

HTEPAVWFMWUKLC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC[As](=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonadecylarsonic acid can be synthesized through the reaction of nonadecanoic acid with arsenic trioxide in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, with the temperature maintained around 150°C. The process involves the formation of an intermediate arsenic ester, which is subsequently hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: Nonadecylarsonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nonadecylarsonic oxide.

    Reduction: Reduction reactions can convert this compound to its corresponding nonadecylarsonous acid.

    Substitution: The arsenic atom in this compound can be substituted with other functional groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products:

    Oxidation: Nonadecylarsonic oxide.

    Reduction: Nonadecylarsonous acid.

    Substitution: Various organoarsenic derivatives.

Scientific Research Applications

Nonadecylarsonic acid has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other organoarsenic compounds.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in targeted drug delivery systems.

    Industry: Utilized in the production of specialized coatings and materials.

Mechanism of Action

The mechanism of action of nonadecylarsonic acid involves its interaction with cellular components, particularly proteins and enzymes. The arsenic atom in the compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes, making this compound a potential antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nonadecanoic acid belongs to the long-chain fatty acid family. Below is a detailed comparison with three analogs:

Stearic Acid (C₁₈H₃₆O₂)

  • Structural Differences: Stearic acid has an 18-carbon chain, one carbon shorter than nonadecanoic acid.
  • Physical Properties: Property Nonadecanoic Acid Stearic Acid Melting Point (°C) ~69–71 (estimated) 69.6 Molecular Weight (g/mol) 298.50 284.48 Solubility Insoluble in water Insoluble in water
  • Applications: Stearic acid is widely used in soaps and cosmetics, while nonadecanoic acid’s applications are more niche, focusing on specialized surfactants .

Arachidic Acid (C₂₀H₄₀O₂)

  • Structural Differences: Arachidic acid has a 20-carbon chain, one carbon longer than nonadecanoic acid.
  • Thermodynamic Stability : Longer chains like arachidic acid exhibit higher melting points (~76.5°C) due to stronger van der Waals interactions .
  • Hazard Profile : Neither compound is classified as hazardous under CLP, but both require careful handling to avoid inhalation or dermal exposure .

cis-10-Nonadecenoic Acid (C₁₉H₃₆O₂)

  • Structural Differences: This monounsaturated analog has a double bond at the 10th carbon, reducing its melting point and increasing reactivity.
  • Physicochemical Contrast: Property Nonadecanoic Acid cis-10-Nonadecenoic Acid Boiling Point (°C) Not reported ~320 (estimated) Reactivity Low (saturated) Higher (unsaturated)
  • Applications : The unsaturated variant is more suited for biodiesel production due to lower viscosity .

Comparison with Functionally Similar Compounds

Sulfosalicylic Acid (C₇H₆O₆S)

  • Functional Similarity : Both are carboxylic acids used in industrial synthesis.
  • Key Differences: Structure: Sulfosalicylic acid is aromatic with sulfonic and carboxylic groups, unlike nonadecanoic acid’s aliphatic chain. Hazards: Sulfosalicylic acid is corrosive and classified as hazardous (skin/eye damage), whereas nonadecanoic acid’s hazards are less severe .

Methyl 10-Nonadecenoate (C₂₀H₃₈O₂)

  • Functional Similarity : Both are ester derivatives used in lipid research.
  • Contrast: Property Nonadecanoic Acid Methyl 10-Nonadecenoate Molecular Weight 298.50 310.51 Polarity Higher (free -COOH) Lower (ester group) Applications Surfactant synthesis Biofuel additives

Critical Research Findings and Data Gaps

  • This underscores the need for standardized testing.
  • Ecological Data: No ecotoxicological studies are available, limiting risk assessments for environmental release .
  • Synthetic Utility: Nonadecanoic acid’s long chain enhances micelle stability in surfactants compared to shorter analogs like stearic acid .

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